Cas no 952480-20-5 (1-(tert-butoxy)carbonyl-4-phenylpyrrolidine-2-carboxylic acid, Mixture of diastereomers)
1-(tert-butoxy)carbonyl-4-phenylpyrrolidine-2-carboxylic acid, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
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- 1-Boc-4-phenyl-DL-proline
- 1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid, Mixture of diastereomers
- 1-(tert-butoxy)carbonyl-4-phenylpyrrolidine-2-carboxylic acid, Mixture of diastereomers
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- MDL: MFCD06739063
- Inchi: 1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)
- InChI Key: JDAQDIQHICLYKH-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(C2=CC=CC=C2)CC1C(O)=O
1-(tert-butoxy)carbonyl-4-phenylpyrrolidine-2-carboxylic acid, Mixture of diastereomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D779150-5g |
1-Boc-4-phenyl-DL-proline |
952480-20-5 | 95% | 5g |
$870 | 2024-07-20 | |
| AstaTech | AC7439-0.25/G |
1-BOC-4-PHENYL-DL-PROLINE |
952480-20-5 | 95% | 0.25g |
$199 | 2023-09-19 | |
| AstaTech | AC7439-1/G |
1-BOC-4-PHENYL-DL-PROLINE |
952480-20-5 | 95% | 1g |
$498 | 2023-09-19 | |
| AstaTech | AC7439-5/G |
1-BOC-4-PHENYL-DL-PROLINE |
952480-20-5 | 95% | 5g |
$1493 | 2023-09-19 | |
| Enamine | EN300-1068120-0.05g |
1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid, Mixture of diastereomers |
952480-20-5 | 95% | 0.05g |
$65.0 | 2023-10-28 | |
| Enamine | EN300-1068120-0.1g |
1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid, Mixture of diastereomers |
952480-20-5 | 95% | 0.1g |
$96.0 | 2023-10-28 | |
| Enamine | EN300-1068120-0.25g |
1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid, Mixture of diastereomers |
952480-20-5 | 95% | 0.25g |
$136.0 | 2023-10-28 | |
| Enamine | EN300-1068120-0.5g |
1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid, Mixture of diastereomers |
952480-20-5 | 95% | 0.5g |
$256.0 | 2023-10-28 | |
| Enamine | EN300-1068120-1.0g |
1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid, Mixture of diastereomers |
952480-20-5 | 1g |
$355.0 | 2023-06-10 | ||
| Enamine | EN300-1068120-2.5g |
1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid, Mixture of diastereomers |
952480-20-5 | 95% | 2.5g |
$697.0 | 2023-10-28 |
1-(tert-butoxy)carbonyl-4-phenylpyrrolidine-2-carboxylic acid, Mixture of diastereomers Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 1-(tert-butoxy)carbonyl-4-phenylpyrrolidine-2-carboxylic acid, Mixture of diastereomers
1-(tert-butoxy)carbonyl-4-phenylpyrrolidine-2-carboxylic acid: A Comprehensive Overview
The compound with CAS No 952480-20-5, known as 1-(tert-butoxy)carbonyl-4-phenylpyrrolidine-2-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, which exists as a mixture of diastereomers, has garnered attention due to its unique structural features and potential applications in drug development. The molecule combines a tert-butoxy carbonyl group with a 4-phenylpyrrolidine backbone, making it a versatile building block for various synthetic pathways.
Recent studies have highlighted the importance of tert-butoxy carbonyl (Boc) groups in peptide synthesis and protection strategies. The Boc group is widely used as a temporary protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In the case of 1-(tert-butoxy)carbonyl-4-phenylpyrrolidine-2-carboxylic acid, the Boc group plays a crucial role in modulating the reactivity of the molecule during synthetic processes. This feature makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
The 4-phenylpyrrolidine moiety is another key structural element of this compound. Pyrrolidine derivatives are well-known for their biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The substitution of a phenyl group at the 4-position introduces additional electronic and steric effects, which can significantly influence the molecule's pharmacokinetic properties. Recent research has focused on optimizing the synthesis of such derivatives to enhance their bioavailability and efficacy in therapeutic applications.
The presence of diastereomers in this compound adds another layer of complexity and interest. Diastereomers are stereoisomers that are not mirror images of each other, and they often exhibit different physical and chemical properties. The mixture of diastereomers can be challenging to separate but also offers opportunities for exploring stereochemical outcomes in reactions. Advances in chromatographic techniques, such as high-performance liquid chromatography (HPLC), have made it easier to isolate individual diastereomers for detailed characterization.
From a synthetic standpoint, the preparation of 1-(tert-butoxy)carbonyl-4-phenylpyrrolidine-2-carboxylic acid involves a multi-step process that typically begins with the synthesis of the pyrrolidine ring. This is followed by functionalization with the Boc group and subsequent introduction of the phenyl substituent. The use of transition metal catalysts, such as palladium complexes, has been reported to facilitate key steps in this synthesis, improving both yield and selectivity.
Recent advancements in computational chemistry have also contributed to our understanding of this compound's properties. Molecular modeling studies have provided insights into its conformational flexibility, which is critical for its interactions with biological targets. These studies have been instrumental in guiding medicinal chemists toward optimizing analogs with improved pharmacological profiles.
In terms of applications, 1-(tert-butoxy)carbonyl-4-phenylpyrrolidine-2-carboxylic acid holds promise as a precursor for peptide-based drugs and other bioactive molecules. Its ability to act as a chiral auxiliary or protecting group makes it a valuable tool in asymmetric synthesis. Additionally, its structural similarity to natural products suggests potential roles in mimicking or modulating biological pathways.
The study of this compound also intersects with green chemistry principles. Researchers are increasingly exploring ways to synthesize such molecules using environmentally friendly methods, such as catalytic asymmetric hydrogenation or biocatalysis. These approaches not only reduce waste but also align with global efforts to promote sustainable chemical practices.
In conclusion, 1-(tert-butoxy)carbonyl-4-phenylpyrrolidine-2-carboxylic acid is a multifaceted compound with significant potential in organic synthesis and drug discovery. Its unique structure, combined with recent advances in synthetic methodologies and computational tools, positions it as an important player in modern chemical research.
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